Cas no 1706440-07-4 (5-ethynyl-2,3-dihydro-1,4-benzodioxine)
5-ethynyl-2,3-dihydro-1,4-benzodioxine Chemical and Physical Properties
Names and Identifiers
-
- 5-Ethynyl-2,3-dihydro-benzo[1,4]dioxine
- 1,4-Benzodioxin, 5-ethynyl-2,3-dihydro-
- 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine
- 5-ethynyl-2,3-dihydro-1,4-benzodioxine
-
- Inchi: 1S/C10H8O2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h1,3-5H,6-7H2
- InChI Key: UDMJXLJHUWBQTR-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC(C#C)=C2OCC1
5-ethynyl-2,3-dihydro-1,4-benzodioxine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508022-1g |
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine |
1706440-07-4 | 97% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-1848517-1g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1848517-5g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1848517-10g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1848517-0.05g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1848517-0.1g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1848517-0.25g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1848517-0.5g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1848517-1.0g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1848517-2.5g |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
1706440-07-4 | 2.5g |
$1089.0 | 2023-09-19 |
5-ethynyl-2,3-dihydro-1,4-benzodioxine Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-ethynyl-2,3-dihydro-1,4-benzodioxine
Introduction to 5-ethynyl-2,3-dihydro-1,4-benzodioxine (CAS No. 1706440-07-4)
5-ethynyl-2,3-dihydro-1,4-benzodioxine (CAS No. 1706440-07-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethynyl group and a 2,3-dihydro-1,4-benzodioxine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The 5-ethynyl-2,3-dihydro-1,4-benzodioxine molecule is of particular interest due to its ability to modulate specific biological pathways. Recent studies have explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. The ethynyl group in the molecule can be used for click chemistry reactions, making it a versatile building block for the synthesis of more complex molecules with enhanced biological activities.
In the context of medicinal chemistry, the 5-ethynyl-2,3-dihydro-1,4-benzodioxine scaffold has been investigated for its potential as a ligand for various receptors and enzymes. For instance, it has shown promising activity as an inhibitor of specific kinases involved in cancer cell proliferation. This property makes it a potential lead compound for the development of targeted cancer therapies.
The 2,3-dihydro-1,4-benzodioxine moiety is known for its ability to enhance the solubility and bioavailability of compounds. This feature is crucial for improving the pharmacokinetic properties of drugs, ensuring that they can effectively reach their intended targets in the body. The combination of this moiety with the ethynyl group provides a unique set of properties that can be exploited in drug design.
Recent advancements in synthetic methods have facilitated the efficient production of 5-ethynyl-2,3-dihydro-1,4-benzodioxine. These methods often involve palladium-catalyzed cross-coupling reactions and other advanced synthetic techniques that allow for high yields and purity. The availability of this compound in high purity is essential for conducting rigorous biological evaluations and preclinical studies.
In addition to its potential as a therapeutic agent, 5-ethynyl-2,3-dihydro-1,4-benzodioxine has also been explored as a tool in chemical biology research. Its ability to undergo click chemistry reactions makes it useful for labeling and imaging applications. For example, it can be conjugated with fluorescent dyes or other imaging agents to study cellular processes in real-time.
The safety profile of 5-ethynyl-2,3-dihydro-1,4-benzodioxine is an important consideration in its development as a pharmaceutical product. Preclinical studies have shown that it exhibits low toxicity and good tolerability at therapeutic doses. However, further investigations are needed to fully understand its safety profile and potential side effects.
In conclusion, 5-ethynyl-2,3-dihydro-1,4-benzodioxine (CAS No. 1706440-07-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential.
1706440-07-4 (5-ethynyl-2,3-dihydro-1,4-benzodioxine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)